Supinine

Description

This compound has been reported in Eupatorium japonicum, Anchusa milleri, and other organisms with data available.

See also: Borage (part of).

Structure

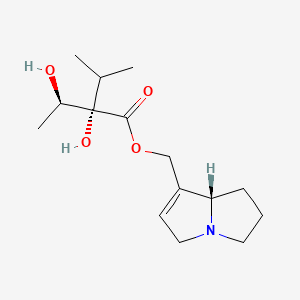

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVWTOSBCBKXOR-ZLDLUXBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1CCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203622 | |

| Record name | Supinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-58-6 | |

| Record name | [(7aS)-2,3,5,7a-Tetrahydro-1H-pyrrolizin-7-yl]methyl (2S,3R)-2,3-dihydroxy-2-(1-methylethyl)butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Supinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Supinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUPININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W11Q632E7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanisms of Supinine-Induced Hepatotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the hepatotoxicity of supinine, a retronecine-type monoester pyrrolizidine alkaloid (PA). The information presented herein is intended to support research and development efforts aimed at understanding, predicting, and mitigating drug-induced and phytotoxin-induced liver injury.

Core Mechanisms of this compound-Induced Hepatotoxicity

The hepatotoxicity of this compound, like other toxic PAs, is not caused by the parent compound itself but by its metabolic activation into highly reactive electrophiles.[1] The subsequent cascade of events, including covalent binding to cellular macromolecules, induction of oxidative stress, mitochondrial dysfunction, and activation of cell death signaling pathways, culminates in liver injury, characteristically hepatic sinusoidal obstruction syndrome (HSOS).[2]

Metabolic Activation and Detoxification

The initial and rate-limiting step in this compound-induced hepatotoxicity is its bioactivation in the liver, primarily by cytochrome P450 (CYP) enzymes.[1] This process involves the dehydrogenation of the necine base at the C1-C2 position, forming a highly unstable and reactive pyrrolic ester, dehydro-supinine.[1]

Conversely, detoxification pathways exist that can mitigate the toxic effects of this compound. These include hydrolysis of the ester bond by carboxylesterases to yield the non-toxic necine base and necic acid, and N-oxidation of the parent compound to form this compound-N-oxide, which is more water-soluble and readily excreted.[2] The balance between these activation and detoxification pathways is a critical determinant of the extent of liver injury.

Covalent Binding to Cellular Macromolecules

The reactive dehydro-supinine metabolite is a potent electrophile that can readily form covalent adducts with cellular nucleophiles, such as proteins and DNA.[1] The formation of these adducts is a key initiating event in PA-induced liver injury.[1] Covalent binding to critical cellular proteins can lead to their dysfunction, disrupting cellular homeostasis and triggering downstream toxic events.[3] The extent of pyrrole-protein adduct formation has been shown to correlate with the severity of hepatotoxicity for various PAs.[1]

Induction of Oxidative Stress

This compound and its metabolites can induce a state of oxidative stress in hepatocytes, characterized by an overproduction of reactive oxygen species (ROS) and a depletion of endogenous antioxidants, most notably glutathione (GSH).[2][4] ROS can damage cellular components, including lipids (lipid peroxidation), proteins, and DNA, further contributing to cellular injury.[5] The depletion of GSH is particularly detrimental as it is a key molecule in the detoxification of reactive metabolites and the scavenging of ROS.[4]

Mitochondrial Dysfunction

Mitochondria are primary targets in this compound-induced hepatotoxicity.[2] The combination of covalent binding to mitochondrial proteins and oxidative stress can lead to:

-

Depletion of mitochondrial GSH. [4]

-

Damage to the mitochondrial membrane, leading to a loss of mitochondrial membrane potential (ΔΨm). [2]

-

Impaired mitochondrial respiration and a decrease in ATP production. [2]

-

Release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. [2]

This mitochondrial dysfunction is a central event that links the initial metabolic activation to the execution of cell death pathways.[6]

Apoptosis and Necrosis

The cellular damage instigated by this compound and its metabolites ultimately leads to hepatocyte cell death through apoptosis and/or necrosis. The release of cytochrome c from dysfunctional mitochondria activates the intrinsic apoptotic pathway, leading to the activation of caspase-9 and the executioner caspase-3.[2] The activation of these caspases orchestrates the dismantling of the cell. In cases of severe ATP depletion and overwhelming cellular damage, cells may undergo necrosis, a less controlled form of cell death that can trigger a more pronounced inflammatory response.

Inflammatory Response

The death of hepatocytes and the release of damage-associated molecular patterns (DAMPs) can trigger an inflammatory response in the liver.[7] This involves the recruitment of immune cells, such as macrophages and neutrophils, which can further contribute to liver injury through the release of pro-inflammatory cytokines and more ROS.

Key Signaling Pathways in this compound Hepatotoxicity

Several stress-activated signaling pathways are implicated in the cellular response to this compound-induced liver injury. The interplay between these pathways often determines the fate of the cell.

-

c-Jun N-terminal Kinase (JNK) Pathway: The JNK pathway is a critical mediator of cell death in response to oxidative stress and other cellular insults.[8] Sustained activation of JNK can promote apoptosis.

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is generally considered a pro-survival pathway that can be activated by inflammatory stimuli and oxidative stress.[7] It upregulates the expression of anti-apoptotic and antioxidant genes. The balance between JNK and NF-κB signaling is crucial in determining whether a hepatocyte survives or undergoes apoptosis.[7]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Other MAPK pathways, such as p38 and ERK, are also involved in the cellular stress response and can contribute to both cell survival and cell death depending on the context and duration of their activation.

Quantitative Assessment of this compound Hepatotoxicity

Quantitative data specifically for this compound is limited in the available literature. Therefore, data from closely related retronecine-type monoester PAs, such as intermedine and lycopsamine, are presented here as representative examples to provide a quantitative context for the hepatotoxic potential of this class of compounds.

Table 1: In Vitro Cytotoxicity of Representative Monoester Pyrrolizidine Alkaloids

| Compound | Cell Line | Assay | IC50 (µM) | Incubation Time | Reference |

| Intermedine | Primary Mouse Hepatocytes | CCK-8 | 204.05 | 24h | [9] |

| Intermedine | HepD (Human Hepatocytes) | CCK-8 | 239.39 | 24h | [9] |

| Intermedine | H22 (Mouse Hepatoma) | CCK-8 | 288.76 | 24h | [9] |

| Intermedine | HepG2 (Human Hepatoma) | CCK-8 | >335.57 | 24h | [9] |

| Lycopsamine | Primary Mouse Hepatocytes | CCK-8 | 224.48 | 24h | [9] |

| Lycopsamine | HepD (Human Hepatocytes) | CCK-8 | 269.41 | 24h | [9] |

Table 2: In Vivo Acute Toxicity of Representative Pyrrolizidine Alkaloids in Rodents

| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference |

| Retrorsine | Rat | Intraperitoneal | 42 | [10] |

| Monocrotaline | Rat | Intraperitoneal | 200 | [10] |

Experimental Protocols for Studying this compound Hepatotoxicity

The following are detailed methodologies for key experiments used to assess the hepatotoxicity of this compound.

In Vivo Assessment of Hepatotoxicity in a Rodent Model

This protocol outlines a general procedure for evaluating the acute hepatotoxicity of this compound in rats.

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are acclimatized for at least one week before the experiment.

-

Dosing: this compound is dissolved in a suitable vehicle (e.g., saline or corn oil) and administered via oral gavage or intraperitoneal injection as a single dose. A range of doses should be used to establish a dose-response relationship. A vehicle control group must be included.

-

Sample Collection: At a predetermined time point (e.g., 24 or 48 hours post-dosing), animals are anesthetized. Blood is collected via cardiac puncture for serum biochemical analysis. The liver is then perfused with saline, excised, weighed, and sectioned for histopathology and biochemical assays.

-

Serum Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of hepatocellular injury.

-

Histopathological Examination: Liver sections are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver morphology, including necrosis, inflammation, and sinusoidal damage.

-

Hepatic Glutathione (GSH) Measurement: A portion of the liver tissue is homogenized, and the GSH content is determined using a commercially available kit, typically based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

In Vitro Cytotoxicity Assessment in Primary Hepatocytes

This protocol describes the assessment of this compound's direct cytotoxic effects on cultured primary hepatocytes.

-

Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from rats or mice using a two-step collagenase perfusion method. Viable hepatocytes are seeded onto collagen-coated plates and allowed to attach.

-

Compound Exposure: After attachment, the culture medium is replaced with a medium containing various concentrations of this compound. A vehicle control is also included.

-

Incubation: Cells are incubated with this compound for a specified period (e.g., 24 hours).

-

Cytotoxicity Assay (MTT Assay):

-

The medium is removed, and a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Cells are incubated for 2-4 hours to allow for the conversion of MTT to formazan by viable cells.

-

The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is read on a microplate reader at a wavelength of ~570 nm.

-

Cell viability is expressed as a percentage of the vehicle control, and the IC50 value is calculated.

-

Measurement of Covalent Binding

This protocol details a method for quantifying the covalent binding of this compound's reactive metabolites to liver proteins using a radiolabeled compound.[3]

-

Incubation: Radiolabeled this compound (e.g., ³H or ¹⁴C-labeled) is incubated with liver microsomes or primary hepatocytes in the presence of an NADPH-generating system to facilitate metabolic activation.

-

Protein Precipitation: After incubation, the reaction is stopped, and proteins are precipitated by adding a cold organic solvent (e.g., methanol or acetonitrile) or trichloroacetic acid.

-

Washing: The protein pellet is repeatedly washed with solvents to remove any unbound radiolabeled compound and non-covalently bound metabolites. This is a critical step to ensure that only covalently bound radioactivity is measured.

-

Quantification:

-

The final protein pellet is dissolved in a suitable buffer or solubilizing agent (e.g., NaOH or SDS).

-

An aliquot is taken for protein concentration determination (e.g., using a BCA assay).

-

Another aliquot is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

-

Data Expression: Covalent binding is typically expressed as pmol or nmol equivalents of the compound bound per mg of protein.

Detection of Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS production.[11]

-

Cell Culture and Loading: Primary hepatocytes are cultured on plates. The cells are then washed and incubated with DCFH-DA, which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the probe as dichlorodihydrofluorescein (DCFH).

-

Compound Exposure: The cells are then exposed to this compound at various concentrations. A positive control (e.g., H₂O₂) and a vehicle control are included.

-

ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Quantification: The fluorescence intensity is measured over time using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. The increase in fluorescence is proportional to the rate of ROS production.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent cationic dye, such as JC-1 or TMRM, to assess changes in ΔΨm.

-

Cell Culture and Exposure: Primary hepatocytes are cultured and exposed to this compound for a specified time.

-

Dye Loading: The cells are then loaded with the fluorescent dye. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or damaged cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Measurement: The fluorescence is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

-

Data Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates a loss of mitochondrial membrane potential, a hallmark of mitochondrial dysfunction.

Conclusion

The hepatotoxicity of this compound is a multi-faceted process initiated by metabolic activation to a reactive pyrrolic ester. This metabolite's ability to form covalent adducts with cellular proteins, induce oxidative stress, and cause mitochondrial dysfunction collectively contributes to hepatocyte death and liver injury. A thorough understanding of these core mechanisms, supported by quantitative data and robust experimental protocols, is essential for the risk assessment of this compound and other pyrrolizidine alkaloids and for the development of strategies to mitigate their toxic effects. Further research is needed to obtain more this compound-specific quantitative data and to further elucidate the intricate signaling pathways that govern the cellular response to this phytotoxin.

References

- 1. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts [mdpi.com]

- 2. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring covalent binding in hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fasting augments pyrrolizidine alkaloid-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hyperoside attenuates pyrrolizidine alkaloids-induced liver injury by ameliorating TFEB-mediated mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of liver disease: The crosstalk between the NF-κB and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Liver Full of JNK: Signaling in Regulation of Cell Function and Disease Pathogenesis, and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Oral and intraperitoneal LD50 of thymoquinone, an active principle of Nigella sativa, in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detecting reactive oxygen species in primary hepatocytes treated with nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Lagopsis supina Extract

A Note on Terminology: The query specified "Supinine extract." this compound is a known pyrrolizidine alkaloid. However, the body of scientific literature predominantly investigates the extract of the plant Lagopsis supina, often abbreviated as LSE. It is highly probable that the query refers to the extract of this plant rather than an extract of the isolated compound. This guide will, therefore, focus on the multifaceted biological activities of Lagopsis supina extract.

Lagopsis supina is a perennial herb used in traditional Chinese medicine, recognized for its diuretic and anti-inflammatory properties.[1][2] Modern scientific inquiry has delved into its mechanisms of action, revealing a range of therapeutic potentials, including antioxidant, anti-inflammatory, and adipogenic effects.[1][3] This technical guide provides a comprehensive overview of these biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Quantitative Data Summary

The biological activities of Lagopsis supina extract have been quantified in several key assays. The following tables summarize the available data for easy comparison.

Table 1: Antioxidant Activity of Lagopsis supina Extract (LSE)

| Assay Type | Test Substance | Concentration | % Inhibition | IC50 Value |

| DPPH Radical Scavenging | LSE | 150 µg/mL | 31.44% ± 0.73% | 234.5 µg/mL |

| DPPH Radical Scavenging | Ascorbic Acid (Control) | 150 µg/mL | 62.26% ± 1.20% | Not Reported |

| ABTS Radical Scavenging | LSE | 150 µg/mL | 65.03% ± 1.40% | 109.4 µg/mL |

| ABTS Radical Scavenging | Ascorbic Acid (Control) | 150 µg/mL | 99.36% ± 0.02% | Not Reported |

Table 2: Cytotoxicity and Anti-inflammatory Effects of Lagopsis supina Extract (LSE) on RAW 264.7 Macrophages

| Assay Type | LSE Concentration | Duration | Result |

| Cell Viability (WST-8) | 0 - 200 µg/mL | 24 hours | No significant cytotoxicity observed. |

| Nitric Oxide (NO) Production | 50 µg/mL | 2 hours pre-treatment, 24 hours LPS stimulation | Significant inhibition of NO production. |

| Nitric Oxide (NO) Production | 100 µg/mL | 2 hours pre-treatment, 24 hours LPS stimulation | Stronger inhibition of NO production. |

| Nitric Oxide (NO) Production | 200 µg/mL | 2 hours pre-treatment, 24 hours LPS stimulation | Most potent inhibition of NO production. |

Key Biological Activities and Signaling Pathways

Lagopsis supina extract has demonstrated significant anti-inflammatory properties, primarily in studies involving lipopolysaccharide (LPS)-stimulated macrophages.[1][3] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a strong inflammatory response in immune cells like macrophages.

The mechanism of LSE's anti-inflammatory action involves the downregulation of key pro-inflammatory mediators.[1][3] Specifically, LSE treatment has been shown to reduce the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][3] This suppression occurs at both the gene (mRNA) and protein levels.

Furthermore, the anti-inflammatory effects of LSE are linked to its ability to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][3] The MAPK pathway is a critical regulator of cellular responses to external stimuli and plays a central role in inflammation. By inhibiting ERK phosphorylation, LSE effectively dampens the downstream signaling cascade that leads to the production of inflammatory molecules.[1][3]

References

- 1. Chemical Composition and Biological Activities of Lagopsis supina Extract: Antioxidant, Adipogenic, and Ani-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The therapeutic effects of Lagopsis supina (Steph. ex Willd.) Ikonn.-Gal. fractions in trauma-induced blood stasis model rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Chemical Properties of Supinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supinine is a naturally occurring pyrrolizidine alkaloid found in various plant species, most notably within the Boraginaceae family, including plants of the Heliotropium genus such as Heliotropium indicum and Heliotropium europaeum.[1] As with many pyrrolizidine alkaloids, this compound is recognized for its potential biological activities, including significant hepatotoxicity, which is a key consideration in the fields of toxicology and drug development.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on presenting quantitative data, experimental methodologies, and relevant biological pathways.

Chemical Structure and Identification

This compound possesses a characteristic pyrrolizidine core structure esterified with a necic acid. Its formal chemical name is [(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate[1] |

| CAS Number | 551-58-6[1] |

| Molecular Formula | C₁₅H₂₅NO₄[1] |

| Molecular Weight | 283.37 g/mol [1] |

| Canonical SMILES | CC(C)--INVALID-LINK--(C(=O)OCC1=CCN2CCC[C@@H]12)--INVALID-LINK--O[1] |

| InChI | InChI=1S/C15H25NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1-3H3/t11-,13+,15+/m1/s1[1] |

| InChIKey | DRVWTOSBCBKXOR-ZLDLUXBVSA-N[1] |

Physicochemical Properties

This compound is typically isolated as a powder.[1] A summary of its key physicochemical properties is provided in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Description | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] | ChemFaces |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2] | ScreenLib |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR are fundamental for determining the carbon-hydrogen framework of this compound. While specific assignments require detailed 2D NMR analysis, general interpretations can be made from 1D spectra. The ¹H-NMR spectrum would exhibit signals in the aliphatic region corresponding to the pyrrolizidine ring protons and the protons of the necic acid side chain. The ¹³C-NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, carbons bearing hydroxyl groups, and the carbons of the pyrrolizidine nucleus.

A detailed analysis of publicly available NMR data is recommended for specific research applications.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification. Under electron ionization (EI), the molecular ion peak (M+) would be observed, followed by fragmentation peaks corresponding to the loss of functional groups from the parent molecule. The fragmentation pattern is crucial for confirming the structure of the necic acid and the pyrrolizidine core.

For detailed fragmentation analysis, high-resolution mass spectrometry (HRMS) is recommended.

Biological Activity and Toxicology

The primary biological activity of concern for this compound is its hepatotoxicity, a characteristic shared by many pyrrolizidine alkaloids.

Mechanism of Hepatotoxicity

The hepatotoxicity of pyrrolizidine alkaloids like this compound is generally attributed to their metabolic activation in the liver by cytochrome P450 enzymes. This metabolic process generates highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids) that can act as alkylating agents, forming adducts with cellular macromolecules such as DNA, proteins, and amino acids. This alkylation can lead to cellular damage, induction of oxidative stress, and ultimately, apoptosis and necrosis of hepatocytes.

Proposed Signaling Pathway for this compound-Induced Hepatotoxicity

Based on the known mechanisms of pyrrolizidine alkaloid toxicity, a plausible signaling pathway for this compound-induced hepatotoxicity involves the induction of oxidative stress and the subsequent activation of apoptotic pathways.

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

Quantitative Biological Data

Table 3: Cytotoxicity Data for the Related Pyrrolizidine Alkaloid Intermedine

| Cell Line | IC₅₀ (µM) |

| Primary Mouse Hepatocytes | 165.13 |

| HepD | 239.39 |

| H22 | 161.82 |

| HepG2 | 189.11 |

| Source: MDPI - Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine.[3] It is crucial to note that these values are for intermedine and not this compound, and should be used for reference purposes only. |

Experimental Protocols

General Protocol for the Isolation of this compound from Heliotropium indicum

The following is a generalized protocol for the extraction and isolation of pyrrolizidine alkaloids from plant material, which can be adapted for the specific isolation of this compound.

Caption: Generalized workflow for the isolation of this compound.

Methodology:

-

Plant Material Preparation: Air-dry fresh leaves of Heliotropium indicum and grind them into a coarse powder.

-

Extraction: Macerate the powdered plant material in methanol at room temperature for an extended period (e.g., 48-72 hours), followed by filtration. The process can be repeated to ensure complete extraction.

-

Concentration: Concentrate the methanolic extract under reduced pressure to obtain a crude extract.

-

Acid-Base Extraction:

-

Acidify the crude extract with a dilute acid (e.g., 2% formic acid or dilute HCl) to protonate the alkaloids, rendering them water-soluble.

-

Wash the acidic solution with an organic solvent (e.g., diethyl ether or hexane) to remove non-alkaloidal compounds.

-

Make the aqueous layer basic with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids.

-

Extract the free alkaloids into an organic solvent like chloroform or dichloromethane.

-

-

Purification:

-

Concentrate the organic extract to obtain a crude alkaloid mixture.

-

Subject the crude mixture to column chromatography (e.g., silica gel or Sephadex LH-20) using a suitable solvent system for elution.

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Combine and concentrate the pure fractions to yield isolated this compound.

-

Note: This is a generalized protocol and may require optimization for yield and purity.

General Protocol for In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of this compound.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 human hepatoma cells) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle controls (medium with the solvent used to dissolve this compound) and untreated controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[4][5]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the CC₅₀ value.

Caption: Workflow for a typical MTT cytotoxicity assay.

Conclusion

This compound is a pyrrolizidine alkaloid of significant interest due to its presence in various medicinal and environmental plants and its inherent hepatotoxicity. A thorough understanding of its chemical structure, properties, and biological activities is essential for researchers in natural product chemistry, toxicology, and drug development. This guide has provided a consolidated overview of the current knowledge on this compound, highlighting its chemical identifiers, physicochemical properties, and the likely mechanisms of its biological action. The provided experimental protocols offer a starting point for the isolation and cytotoxic evaluation of this compound. Further research is warranted to determine specific quantitative toxicological data for this compound and to fully elucidate its interactions with cellular signaling pathways.

References

- 1. Oxidative stress in N88S seipinopathy: novel insights into the mechanisms of neurodegeneration and therapeutic avenues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. unn.edu.ng [unn.edu.ng]

- 3. mdpi.com [mdpi.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Unveiling the Botanical Origins of Supinine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supinine, a pyrrolizidine alkaloid (PA), is a naturally occurring secondary metabolite found in a variety of plant species. These compounds are of significant interest to the scientific community due to their potential toxicity and intriguing pharmacological properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing quantitative data, experimental protocols for its analysis, and insights into its biosynthetic pathway.

Natural Sources of this compound Pyrrolizidine Alkaloid

This compound is predominantly found in plant families such as Boraginaceae, Asteraceae (Compositae), and Fabaceae (Leguminosae). Within these families, several genera are known to produce this compound.

Table 1: Quantitative Data of this compound in Various Plant Species

| Plant Species | Family | Plant Part | This compound Concentration | Reference |

| Heliotropium suaveolens | Boraginaceae | Not Specified | 3.95% of total alkaloids | [1] |

| Heliotropium europaeum | Boraginaceae | Whole Plant | <4% of total PAs (as this compound-type) | |

| Heliotropium rotundifolium | Boraginaceae | Whole Plant | <4% of total PAs (as this compound-type) | |

| Symphytum officinale (Comfrey) | Boraginaceae | Root | Not consistently detected as a major PA | |

| Ageratum conyzoides (Goatweed) | Asteraceae | Whole Plant | Present, but specific quantification not available | |

| Tournefortia species | Boraginaceae | Not Specified | Presence reported, quantitative data limited |

Note: The concentration of this compound and other pyrrolizidine alkaloids can vary significantly based on factors such as the plant's geographic location, developmental stage, and environmental conditions.

Experimental Protocols

The extraction and quantification of this compound from plant matrices require robust analytical methods. A typical workflow involves extraction, purification, and analysis by liquid chromatography-mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction

A generalized protocol for the extraction of this compound from plant material is as follows:

-

Homogenization: A dried and powdered plant sample (approximately 1-2 grams) is homogenized.

-

Extraction: The homogenized sample is extracted with an acidic aqueous solution (e.g., 0.05 M H₂SO₄) or an organic solvent like methanol or ethanol. The extraction is often facilitated by ultrasonication or shaking for a specified period (e.g., 30-60 minutes).

-

Centrifugation: The mixture is centrifuged to separate the solid plant material from the liquid extract.

-

Supernatant Collection: The supernatant containing the alkaloids is carefully collected.

Solid-Phase Extraction (SPE) for Cleanup

The crude extract often contains interfering substances that can affect the accuracy of the analysis. Solid-phase extraction is a common technique for purifying the extract.

-

Column Conditioning: A C18 SPE cartridge is conditioned with methanol followed by water.

-

Sample Loading: The pH of the plant extract is adjusted to be neutral or slightly basic, and then it is loaded onto the conditioned SPE cartridge.

-

Washing: The cartridge is washed with water to remove polar impurities.

-

Elution: The pyrrolizidine alkaloids, including this compound, are eluted from the cartridge using an organic solvent, typically methanol or a mixture of methanol and ammonia.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

LC-MS/MS Quantification

Liquid chromatography coupled with tandem mass spectrometry is the preferred method for the sensitive and selective quantification of this compound.

-

Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of this compound from other compounds in the extract. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate, is commonly employed.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This involves selecting the precursor ion of this compound and monitoring specific product ions after fragmentation, which provides high selectivity and sensitivity.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.

References

Supinine In Vivo Toxicokinetics and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Publicly available scientific literature lacks specific in vivo toxicokinetic and metabolic studies for supinine. Consequently, this guide synthesizes current knowledge on pyrrolizidine alkaloids (PAs), particularly those with a retronecine-type structure similar to this compound, to provide a comprehensive overview of its expected toxicological profile. The metabolic pathways and quantitative data presented are based on general PA characteristics and should be considered putative for this compound until specific experimental data becomes available.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species. PAs are a large group of hepatotoxic compounds that pose a significant risk to human and animal health through the contamination of food and herbal medicines.[1] The toxicity of most PAs, including those of the retronecine type like this compound, is dependent on their metabolic activation in the liver.[1] An in-depth understanding of the in vivo toxicokinetics and metabolism of this compound is therefore crucial for accurate risk assessment and the development of potential therapeutic interventions.

This technical guide provides a comprehensive overview of the anticipated in vivo toxicokinetics and metabolism of this compound, based on the current understanding of retronecine-type PAs. It includes a summary of expected toxicokinetic parameters, a detailed putative metabolic pathway, a generic experimental protocol for in vivo studies, and an overview of the signaling pathways involved in PA-induced hepatotoxicity.

In Vivo Toxicokinetics of Retronecine-Type Pyrrolizidine Alkaloids

The toxicokinetics of PAs, which describes their absorption, distribution, metabolism, and excretion (ADME), are key determinants of their toxicity.[2] While specific data for this compound is unavailable, studies on other retronecine-type PAs provide insights into its likely in vivo behavior.

Data Presentation: Typical Toxicokinetic Parameters of Retronecine-Type PAs in Rats

The following table summarizes typical toxicokinetic parameters observed for various retronecine-type PAs in rats following oral administration. It is important to note that these values can vary significantly depending on the specific PA, the dose administered, and the animal model used.

| Parameter | Typical Range of Values | Description |

| Tmax (h) | 0.5 - 2 | Time to reach maximum plasma concentration. |

| Cmax (ng/mL) | Highly variable, dose-dependent | Maximum plasma concentration. |

| AUC (ng·h/mL) | Highly variable, dose-dependent | Area under the plasma concentration-time curve, representing total drug exposure. |

| Half-life (t½) (h) | 1 - 5 | Time required for the plasma concentration to decrease by half. |

| Bioavailability (%) | 20 - 60 | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

-

Note: This table presents generalized data for retronecine-type PAs and does not represent specific values for this compound.

Metabolism of this compound: A Putative Pathway

The metabolism of PAs is a critical step in their toxicity, as it leads to the formation of reactive metabolites.[1] This process primarily occurs in the liver and is mediated by cytochrome P450 (CYP) enzymes.[1]

Metabolic Activation

The primary metabolic activation pathway for unsaturated PAs like this compound involves the oxidation of the pyrrolizidine nucleus by CYP enzymes, particularly CYP3A4 and CYP2B6, to form highly reactive pyrrolic esters (also known as dehydropyrrolizidine alkaloids or DHPAs).[1] These electrophilic metabolites can then bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.[1]

Detoxification Pathways

In addition to metabolic activation, PAs can also undergo detoxification through two main pathways:

-

Hydrolysis: Esterases can hydrolyze the ester bonds of the PA, leading to the formation of the necine base (e.g., retronecine) and the necic acid moieties, which are generally less toxic and more readily excreted.

-

N-oxidation: The tertiary nitrogen of the pyrrolizidine ring can be oxidized to form N-oxides. PA N-oxides are generally considered less toxic than their parent compounds and are more water-soluble, facilitating their excretion.[1]

Putative Metabolic Pathway of this compound

Based on the known metabolism of other retronecine-type PAs, a putative metabolic pathway for this compound is proposed below.

Caption: Putative metabolic pathway of this compound.

Experimental Protocols for In Vivo Toxicokinetic Studies

The following section outlines a generic experimental protocol for conducting an in vivo toxicokinetic study of a PA, such as this compound, in a rat model. This protocol is based on established methodologies for similar compounds.

Animal Model

-

Species: Sprague-Dawley rats (male and female, 8-10 weeks old).

-

Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water.

-

Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.

Dosing and Sample Collection

-

Dose Formulation: this compound should be dissolved in a suitable vehicle (e.g., water, saline, or a small amount of a non-toxic organic solvent like DMSO, further diluted in saline).

-

Administration: A single dose of this compound is administered via oral gavage (p.o.) or intravenous (i.v.) injection.

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine and Feces Collection: Animals are housed in metabolic cages for the collection of urine and feces over 24 or 48 hours to determine the extent of excretion.

Analytical Methodology

-

Sample Preparation: Plasma, urine, and homogenized fecal samples are subjected to a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) to isolate this compound and its metabolites.

-

Quantification: The concentrations of this compound and its metabolites are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, half-life, and clearance.

Experimental Workflow Diagram

Caption: In vivo toxicokinetics study workflow.

Signaling Pathways in Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The hepatotoxicity of PAs is a complex process involving multiple signaling pathways that are triggered by the formation of reactive pyrrolic metabolites.

Key Mechanisms of Toxicity

-

Macromolecular Adduct Formation: The highly reactive DHPAs readily bind to cellular macromolecules, including DNA and proteins. This covalent binding can disrupt normal cellular function, leading to enzyme inactivation, impaired protein synthesis, and DNA damage.[1]

-

Oxidative Stress: The metabolic activation of PAs can lead to the production of reactive oxygen species (ROS), resulting in oxidative stress. This can damage cellular components, including lipids, proteins, and DNA, and trigger inflammatory responses.

-

Apoptosis: PA-induced cellular damage can activate programmed cell death, or apoptosis. This can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[1]

-

Inflammation: The cellular damage and stress caused by PAs can trigger an inflammatory response in the liver, characterized by the infiltration of immune cells and the release of pro-inflammatory cytokines.

Signaling Pathway Diagram

Caption: PA-induced hepatotoxicity signaling.

Conclusion

While specific in vivo toxicokinetic and metabolic data for this compound are currently lacking, the extensive research on other retronecine-type pyrrolizidine alkaloids provides a solid foundation for predicting its behavior in biological systems. This compound is likely to undergo metabolic activation in the liver to form reactive pyrrolic esters, which are responsible for its hepatotoxicity. The balance between metabolic activation and detoxification pathways will ultimately determine the extent of its toxicity. The generic experimental protocol and the overview of signaling pathways provided in this guide offer a framework for future in vivo studies on this compound. Further research is essential to definitively characterize the toxicokinetics and metabolism of this compound to enable a more precise assessment of its risk to human and animal health.

References

Supinine's Mechanism of Action in Liver Cells: A Technical Guide

Introduction

Supinine, a member of the pyrrolizidine alkaloid (PA) family, is a naturally occurring hepatotoxin found in various plant species. Its consumption, often through contaminated herbal remedies or food, can lead to severe liver damage, including hepatic sinusoidal obstruction syndrome (HSOS).[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced hepatotoxicity, focusing on its metabolic activation, the formation of macromolecular adducts, and the subsequent cellular responses including oxidative stress and apoptosis. This document is intended for researchers, scientists, and drug development professionals investigating the toxicological profile of this compound and other related PAs.

Metabolic Activation of this compound

The toxicity of this compound is not inherent to the parent molecule but is a consequence of its metabolic activation in the liver.[1] This bioactivation is primarily mediated by the cytochrome P450 (CYP) family of enzymes located in the endoplasmic reticulum of hepatocytes.[2][3]

The key steps in the metabolic activation of this compound are:

-

Dehydrogenation: CYP enzymes, particularly isoforms like CYP3A4, catalyze the dehydrogenation of the necine base of this compound.[3] This reaction introduces a double bond into the pyrrolizidine ring, converting it into a highly reactive pyrrolic ester intermediate known as a dehydropyrrolizidine alkaloid (DHPA).[1][4]

-

Formation of Electrophilic Pyrrolic Metabolites: The DHPA is a potent electrophile, readily capable of reacting with cellular nucleophiles.

A competing detoxification pathway involves the N-oxidation of the tertiary amine in the this compound structure to form this compound-N-oxide, a less toxic and more water-soluble metabolite that can be excreted.[4][5] The balance between these activation and detoxification pathways is a critical determinant of the extent of hepatotoxicity.[4]

Formation of Macromolecular Adducts

The highly electrophilic nature of the DHPA metabolites drives the covalent binding of these intermediates to cellular macromolecules, a process central to the initiation of cellular injury.[2][4]

Protein Adducts

DHPA metabolites react readily with nucleophilic amino acid residues in proteins, particularly cysteine, lysine, and histidine.[6] The formation of protein adducts can have several detrimental consequences:

-

Enzyme Inactivation: Adduct formation can alter the tertiary structure of enzymes, leading to loss of function. This is particularly critical for enzymes involved in essential cellular processes like energy metabolism and detoxification.

-

Disruption of Cellular Signaling: Modification of signaling proteins can lead to aberrant pathway activation or inhibition.

-

Induction of an Immune Response: Protein adducts can act as neoantigens, triggering an immune response that contributes to inflammatory liver damage.

DNA Adducts

In addition to proteins, DHPA metabolites can also form adducts with DNA.[4][7] These adducts can lead to:

-

Mutations: If not repaired, DNA adducts can cause mispairing during DNA replication, leading to mutations.

-

DNA Cross-linking: Bifunctional PAs can form cross-links within a DNA strand or between two strands, which can block replication and transcription.

-

Genotoxicity and Carcinogenicity: The accumulation of DNA damage can contribute to the initiation of cancer.[2]

Cellular Mechanisms of this compound-Induced Hepatotoxicity

The formation of macromolecular adducts, along with the metabolic activation process itself, triggers a cascade of downstream cellular events that culminate in hepatocyte death and liver injury.

Oxidative Stress

The metabolism of this compound by CYP enzymes can lead to the production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[8][9] This, coupled with the potential for DHPA to deplete cellular antioxidants like glutathione (GSH) through adduct formation, leads to a state of oxidative stress.[10] Elevated ROS levels can damage cellular components, including lipids (lipid peroxidation), proteins, and DNA, further exacerbating cellular injury.[8]

Apoptosis

This compound and other PAs are known to induce apoptosis, or programmed cell death, in hepatocytes.[1][9] This process can be initiated through both the extrinsic and intrinsic pathways.

-

Extrinsic Pathway: This pathway is initiated by the binding of death ligands, such as Tumor Necrosis Factor-alpha (TNF-α) or Fas Ligand (FasL), to their respective receptors on the cell surface.[1] This leads to the activation of a caspase cascade, starting with caspase-8 and culminating in the activation of executioner caspases like caspase-3.

-

Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress, such as DNA damage and oxidative stress. Pro-apoptotic proteins like Bax and Bak are activated, leading to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[9] Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9, which in turn activates caspase-3.

Nrf2 Signaling Pathway

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[11] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, such as that induced by this compound metabolites, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, upregulating their expression. This serves as a cellular defense mechanism to counteract the toxic effects of this compound. However, if the toxic insult is too severe, this protective response may be overwhelmed.

Quantitative Data on this compound-Induced Hepatotoxicity

Quantitative data on the specific effects of this compound in liver cells is limited in the publicly available literature. The following tables summarize the types of quantitative data that are critical for assessing hepatotoxicity and provide examples where available for related compounds.

Table 1: In Vitro Cytotoxicity of Pyrrolizidine Alkaloids

| Compound | Cell Line | Assay | IC50 | Exposure Time (h) | Reference |

| This compound | HepG2 | MTT | Data not available | 48 | - |

| This compound | HepaRG | MTT | Data not available | 48 | - |

| Other PAs | Various | Various | Varies | Varies | [General PA literature] |

Table 2: Quantitative Analysis of this compound-Induced Cellular Events

| Parameter | Cell Line | This compound Concentration | Time Point | Measured Effect | Reference |

| DNA Adducts | Primary Human Hepatocytes | Data not available | Data not available | Data not available | - |

| Protein Adducts | Human Liver Microsomes | Data not available | Data not available | Data not available | - |

| ROS Production | HepG2 | Data not available | Data not available | Data not available | - |

| Caspase-3 Activation | HepaRG | Data not available | Data not available | Data not available | - |

| Nrf2 Nuclear Translocation | HepG2 | Data not available | Data not available | Data not available | - |

Experimental Protocols

The following sections outline general methodologies for key experiments to investigate the hepatotoxicity of this compound.

Cell Culture

-

HepG2 Cells: Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

HepaRG Cells: Culture and differentiate according to the supplier's instructions. Typically, this involves a two-week differentiation period to obtain a mixed culture of hepatocyte-like and biliary-like cells.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Quantification of DNA Adducts by UPLC-MS/MS

-

Treat hepatocytes with this compound for a specified time.

-

Isolate genomic DNA using a commercial DNA extraction kit.

-

Digest the DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

Analyze the nucleoside mixture by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to detect and quantify this compound-DNA adducts. Use stable isotope-labeled internal standards for accurate quantification.

Measurement of Intracellular ROS

-

Seed cells in a black, clear-bottom 96-well plate.

-

Treat cells with this compound for various time points.

-

Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

Caspase-3 Activity Assay

-

Treat cells with this compound to induce apoptosis.

-

Lyse the cells and collect the supernatant.

-

Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

-

Measure the fluorescence of the cleaved substrate (AMC) using a fluorometer (excitation 380 nm, emission 460 nm).

-

Quantify caspase-3 activity relative to a standard curve of the fluorescent product.

Nrf2 Nuclear Translocation by Western Blot

-

Treat hepatocytes with this compound for different time points.

-

Isolate nuclear and cytoplasmic protein fractions using a nuclear extraction kit.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against Nrf2, and loading controls for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.

-

Incubate with a secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities to determine the relative amount of Nrf2 in each fraction.

References

- 1. ROS generation and JNK activation contribute to 4-methoxy-TEMPO-induced cytotoxicity, autophagy, and DNA damage in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sensitive detection of apoptogenic toxins in suspension cultures of rat and salmon hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Performance of HepG2 and HepaRG Systems through the Glass of Acetaminophen-Induced Toxicity [mdpi.com]

- 7. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative Proteomics Analysis of Human Liver Microsomes and S9 Fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

The Discovery and Isolation of Supinine from Heliotropium supinum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Supinine, a pyrrolizidine alkaloid found in the plant Heliotropium supinum. The document details the historical context of its discovery, outlines a generalized experimental protocol for its extraction and purification, and presents key quantitative data in a structured format. Furthermore, this guide includes mandatory visualizations of the experimental workflow and the chemical structure of this compound, rendered using the DOT language for clarity and reproducibility. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the study of pyrrolizidine alkaloids and their potential applications.

Introduction

Heliotropium supinum, a plant belonging to the Boraginaceae family, is known to produce a variety of pyrrolizidine alkaloids, a class of naturally occurring compounds that have garnered significant interest in the scientific community due to their biological activities. Among these alkaloids, this compound is a major constituent.[1][2] The initial discovery and isolation of this compound from Heliotropium supinum were first reported by Crowley and Culvenor in 1959, laying the groundwork for future research into its chemical properties and potential toxicological and pharmacological effects.[1][2] This guide will delve into the technical aspects of the discovery and isolation of this important natural product.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₅NO₄ | [3][4][5] |

| Molecular Weight | 283.36 g/mol | [3][4][5] |

| Melting Point | 148.5 °C | |

| Specific Rotation [α]D | -23.8° (in Ethanol) |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Expected chemical shifts include signals for:Aliphatic protons in the pyrrolizidine ring system.Protons adjacent to the nitrogen atom.Protons on the carbon bearing the ester group.Protons of the necic acid moiety, including those on carbons with hydroxyl groups and methyl groups. |

| ¹³C NMR | Expected chemical shifts include signals for:Carbonyl carbon of the ester group.Carbons of the pyrrolizidine ring.Carbons of the necic acid side chain. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for:O-H stretching of the hydroxyl groups.C=O stretching of the ester carbonyl group.C-O stretching of the ester and hydroxyl groups.C-N stretching of the tertiary amine. |

Experimental Protocols

The following is a detailed, generalized methodology for the isolation and purification of this compound from the aerial parts of Heliotropium supinum, based on established methods for pyrrolizidine alkaloid extraction.

Plant Material Collection and Preparation

-

The aerial parts of Heliotropium supinum are collected and air-dried in the shade at room temperature.

-

The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

-

The powdered plant material is subjected to maceration with methanol or ethanol at room temperature for a period of 48-72 hours. This process is typically repeated three times to ensure exhaustive extraction.

-

The combined alcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

The crude extract is then subjected to an acid-base extraction. The extract is acidified with 2% sulfuric acid and partitioned with chloroform to remove non-alkaloidal components.

-

The acidic aqueous layer, containing the protonated alkaloids, is then made basic with ammonia solution to a pH of 9-10.

-

This basic solution is then extracted repeatedly with chloroform. The combined chloroform extracts contain the free alkaloid bases.

-

The chloroform extract is dried over anhydrous sodium sulfate and evaporated to dryness to yield the crude alkaloid mixture.

Purification of this compound

-

The crude alkaloid mixture is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity by adding methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualized using Dragendorff's reagent, which gives a characteristic orange or reddish-brown spot with alkaloids.

-

Fractions containing this compound are identified by comparison with a reference standard, if available, or by further spectroscopic analysis.

-

The this compound-containing fractions are combined and the solvent is evaporated to yield the purified compound.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as acetone, to obtain crystalline this compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from Heliotropium supinum.

References

The Supinine Biosynthetic Pathway in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the supinine biosynthetic pathway in plants. This compound is a pyrrolizidine alkaloid (PA), a class of secondary metabolites known for their role in plant defense and their potential toxicity, which also makes them of interest for pharmacological research.[1][2][3] This document details the core biosynthetic pathway, the specific steps leading to this compound, its regulation, and provides detailed experimental protocols for its study.

The Core Pyrrolizidine Alkaloid Biosynthetic Pathway

The biosynthesis of this compound shares its initial steps with other pyrrolizidine alkaloids. The pathway commences with the formation of the key precursor, homospermidine, from the polyamines putrescine and spermidine.[4][5] This reaction is catalyzed by the enzyme homospermidine synthase (HSS), which is considered the first committed and rate-limiting step in PA biosynthesis.[6][7][8] HSS has evolved from the primary metabolic enzyme deoxyhypusine synthase (DHS) through gene duplication.[2][9]

The subsequent steps involve a series of enzymatic reactions, including oxidation, cyclization, and reduction, to form the first necine base, trachelanthamidine.[10][11] Trachelanthamidine serves as a crucial branch-point intermediate for the synthesis of various necine bases, including supinidine, the core of this compound.[11]

The this compound-Specific Biosynthetic Branch

From the central intermediate, (-)-trachelanthamidine, the pathway branches towards the synthesis of different necine bases. For this compound biosynthesis, trachelanthamidine is first converted to the necine base (-)-supinidine.[2] This conversion likely involves a dehydrogenation step.

The final step in this compound biosynthesis is the esterification of the hydroxyl group of (-)-supinidine with viridifloric acid.[12] The specific acyltransferase responsible for this esterification has not yet been fully characterized.

Regulation of this compound Biosynthesis

The biosynthesis of alkaloids, including PAs, is a tightly regulated process, often induced in response to biotic and abiotic stresses. The jasmonate signaling pathway plays a crucial role in this regulation.[2][13][14] Jasmonate-responsive transcription factors belonging to the AP2/ERF, bHLH, WRKY, and MYB families are known to activate the expression of alkaloid biosynthetic genes.[1][4][13] While the specific transcription factors that regulate the this compound biosynthetic pathway in the Boraginaceae family have not yet been identified, it is likely that a similar regulatory network is involved.

Quantitative Data

Quantitative data on the this compound biosynthetic pathway is limited. The following tables summarize the available information on enzyme kinetics and metabolite concentrations.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate(s) | Km | Vmax | kcat | Specific Activity | pH Optimum | Reference(s) |

| Homospermidine Synthase (HSS) | Blastochloris viridis | 1,3-diaminopropane, putrescine | - | - | - | 8.72 U/mg | 9.0 | [8][9] |

| Homospermidine Synthase (HSS) | Senecio vernalis | Putrescine, Spermidine | - | - | - | Similar to DHS | 9.0-9.5 | [8] |

Table 2: this compound and Related Pyrrolizidine Alkaloid Concentrations in Plants

| Plant Species | Tissue | Pyrrolizidine Alkaloid(s) | Concentration (mg/kg dry weight) | Reference(s) |

| Symphytum spp. | Above-ground parts | Total PAs | 357 | [15] |

| Heliotropium europaeum | Seeds | Total PAs | 15,736 | [15] |

| Cynoglossum officinale | Above-ground parts | Total PAs | 32,428 | [15] |

| Symphytum officinale | Roots | Symphytine, Echimidine, Lycopsamine, etc. | Varies | [16][17] |

Note: Concentrations can vary significantly based on plant age, environmental conditions, and the specific chemotype of the plant.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the this compound biosynthetic pathway.

Homospermidine Synthase (HSS) Activity Assay

This protocol is adapted from methods described for the assay of HSS and the related enzyme, deoxyhypusine synthase.[8][9][18]

Objective: To determine the enzymatic activity of HSS in plant extracts or purified protein preparations.

Materials:

-

Tris-HCl buffer (100 mM, pH 9.0)

-

Putrescine dihydrochloride

-

Spermidine trihydrochloride

-

NAD+

-

Enzyme extract or purified HSS

-

Derivatizing agent (e.g., 9-fluorenylmethyl chloroformate - FMOC)

-

Acetonitrile

-

Boric acid buffer (for derivatization)

-

HPLC system with a fluorescence or UV detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with a total volume of 1 mL:

-

100 mM Tris-HCl, pH 9.0

-

1 mM Putrescine

-

1 mM Spermidine

-

0.6 mM NAD+

-

Appropriate amount of enzyme solution

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the enzyme solution.

-

Incubate the mixture at 30°C for 30 minutes.

-

Terminate the reaction by boiling for 5 minutes or by adding a strong acid (e.g., perchloric acid).

-

-

Derivatization of Polyamines:

-

Take an aliquot of the reaction mixture and mix it with boric acid buffer.

-

Add the FMOC reagent in acetone and vortex immediately.

-

Allow the derivatization reaction to proceed for a few minutes at room temperature.

-

Quench the reaction by adding an amine-containing reagent (e.g., glycine).

-

-

HPLC Analysis:

-

Analyze the derivatized sample by reverse-phase HPLC.

-

Use a suitable gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate) to separate the FMOC-derivatized polyamines.

-

Detect the products using a fluorescence detector (excitation at ~265 nm, emission at ~315 nm for FMOC derivatives) or a UV detector.

-

Quantify the amount of homospermidine produced by comparing the peak area to a standard curve of derivatized homospermidine.

-

-

Calculation of Enzyme Activity:

-

Calculate the specific activity of HSS as µmol of homospermidine produced per minute per mg of protein.

-

Extraction and Quantification of this compound by UHPLC-MS/MS

This protocol is a composite of methods described for the analysis of pyrrolizidine alkaloids in plant materials.[6][15][19]

Objective: To extract and quantify the concentration of this compound and other PAs in plant tissues.

Workflow:

Materials:

-

Dried and finely ground plant material

-

Extraction solution: 0.05 M Sulfuric acid in 50% aqueous methanol

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Ammonia solution

-

UHPLC-MS/MS system

-

This compound analytical standard

Procedure:

-

Extraction:

-

Weigh approximately 1 g of the dried plant material into a centrifuge tube.

-

Add 20 mL of the extraction solution.

-

Sonicate for 15 minutes at room temperature.

-

Centrifuge at 4000 x g for 10 minutes.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the PAs with methanol, followed by ammoniated methanol.

-

-

Sample Preparation for Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase for UHPLC analysis.

-

-

UHPLC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient: A suitable gradient from low to high percentage of mobile phase B to achieve separation of the PAs.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor-product ion transitions of this compound and other target PAs.

-

-

Quantification:

-

Prepare a calibration curve using the this compound analytical standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a fascinating example of the evolution and regulation of plant secondary metabolism. While the core pathway leading to the formation of the necine base precursor is relatively well understood, the specific enzymes involved in the later, this compound-specific steps, as well as the precise regulatory mechanisms, remain to be fully elucidated. Future research, employing a combination of transcriptomics, proteomics, and metabolomics, coupled with functional characterization of candidate genes, will be crucial to fill these knowledge gaps. A deeper understanding of this pathway could open up new avenues for the metabolic engineering of plants with altered alkaloid profiles and for the synthesis of novel pharmacologically active compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational engineering of homospermidine synthase for enhanced catalytic efficiency toward spermidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. Single cell subtractive transcriptomics for identification of cell-specifically expressed candidate genes of pyrrolizid… [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. Metabolomic and Transcriptomic Analyses Reveal Changes in Active Components During the Growth and Development of Comfrey (Symphytum officinale L.) - PMC [pmc.ncbi.nlm.nih.gov]